Palladium(II)chloro-bis(acetonitrile)
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Description
Palladium(II)chloro-bis(acetonitrile) is a coordination complex with the formula PdCl2(NCCH3)2 . It is an adduct of two acetonitrile ligands with palladium(II) chloride . This compound is a yellow-brown solid that is soluble in organic solvents . It is used as a reagent and a catalyst for reactions that require soluble Pd(II) .
Synthesis Analysis
The synthesis of bis(acetonitrile)palladium(II) chloride can be achieved by treating it with the appropriate salen ligand under an inert atmosphere. This process yields the palladium salen complex in high yields (80-85%) . Another method involves the treatment of a lithium salt of LPh with [PdCl2(NCPh)2], which yields a miscellaneous mixture involving a homoleptic complex [Pd(LPh)2] .Molecular Structure Analysis
The molecular formula of Palladium(II)chloro-bis(acetonitrile) is C4H6Cl2N2Pd . The compound has a molecular weight of 259.43 g/mol . The InChI code is 1S/2C2H3N.2ClH.Pd/c21-2-3;;;/h21H3;2*1H;/q;;;;+2/p-2 . The compound has a topological polar surface area of 47.6 Ų .Chemical Reactions Analysis
Palladium(II)chloro-bis(acetonitrile) is a catalyst for reactions that require soluble Pd(II) . It is used in various chemical reactions, including the Sonagashira coupling .Physical And Chemical Properties Analysis
Palladium(II)chloro-bis(acetonitrile) is a yellow-brown solid . It is soluble in organic solvents . The compound has a molecular weight of 259.43 g/mol . It has a topological polar surface area of 47.6 Ų . The compound has a melting point of 300°C .Safety And Hazards
Future Directions
properties
IUPAC Name |
acetonitrile;palladium(2+);dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYGDVHOECIAFC-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.[Cl-].[Cl-].[Pd+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium(II)chloro-bis(acetonitrile) | |
CAS RN |
14592-56-4 |
Source
|
Record name | Palladium, bis(acetonitrile)dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14592-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(acetonitrile)dichloropalladium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014592564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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